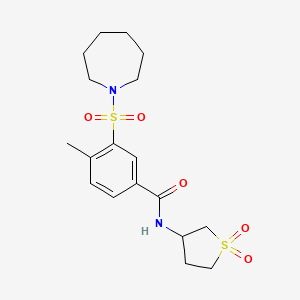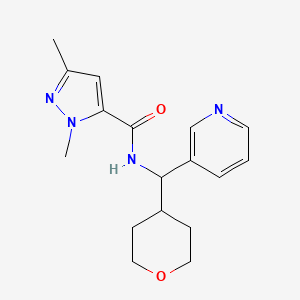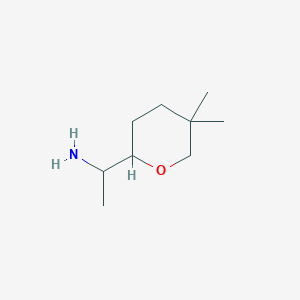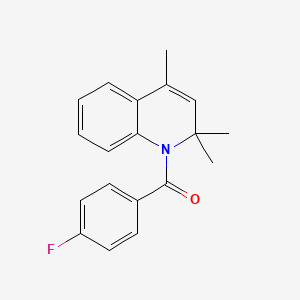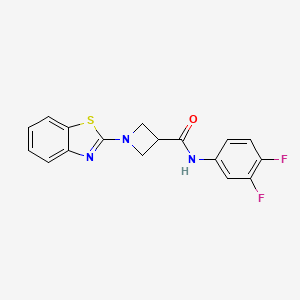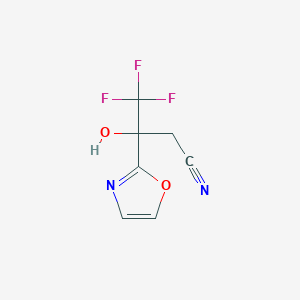
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile is an organic compound with the molecular formula C7H5F3N2O2. This compound is characterized by the presence of trifluoromethyl, hydroxy, oxazolyl, and nitrile functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile typically involves the reaction of 4,4,4-trifluoro-3-hydroxybutanenitrile with 2-amino-2-oxazoline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as triethylamine, at a temperature range of 50-70°C. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 4,4,4-Trifluoro-3-oxo-3-(1,3-oxazol-2-yl)butanenitrile.
Reduction: 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butylamine.
Substitution: 4,4,4-Trifluoro-3-methoxy-3-(1,3-oxazol-2-yl)butanenitrile.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy and oxazolyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 1,1,1-Trifluoro-2,4-pentanedione
Uniqueness
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile is unique due to the presence of the oxazolyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other trifluoromethyl-containing compounds, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)6(13,1-2-11)5-12-3-4-14-5/h3-4,13H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUMJOACFMSDLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(CC#N)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
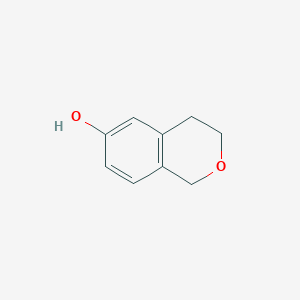
![Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2383673.png)
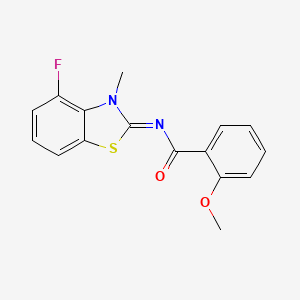
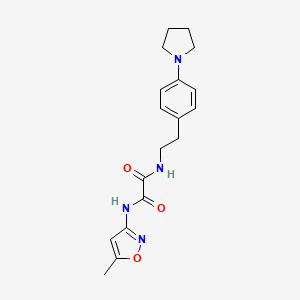
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2383681.png)
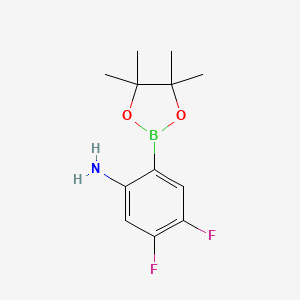
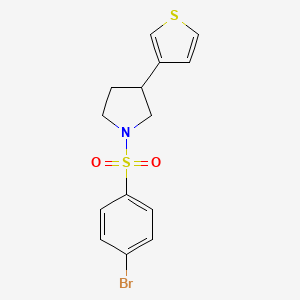
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383685.png)

